molecular formula C11H8N2O2 B13903626 2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde

2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde

Cat. No.: B13903626
M. Wt: 200.19 g/mol
InChI Key: HPQAHGRGPPOWML-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde is an organic compound with the molecular formula C11H8N2O2. It features a benzaldehyde moiety substituted with a hydroxyl group and a pyrimidinyl group. This compound is of interest due to its unique structure, which combines aromatic aldehyde and pyrimidine functionalities, making it valuable in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Reimer-Tiemann reaction, which is used to introduce the formyl group into aromatic compounds. In this reaction, 4-methoxyphenol is treated with chloroform and a strong base, such as sodium hydroxide, to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Reimer-Tiemann reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrimidinyl group can interact with nucleic acids, affecting DNA and RNA synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde is unique due to the presence of both the hydroxyl and pyrimidinyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2-hydroxy-5-pyrimidin-5-ylbenzaldehyde

InChI

InChI=1S/C11H8N2O2/c14-6-9-3-8(1-2-11(9)15)10-4-12-7-13-5-10/h1-7,15H

InChI Key

HPQAHGRGPPOWML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CN=C2)C=O)O

Origin of Product

United States

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